2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole

Organic Synthesis Process Chemistry Pramipexole

Sourcing the correct phthalimide-protected intermediate is critical for pramipexole process chemistry, where generic alternatives risk route divergence and new impurity profiles. 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole (CAS 104618-33-9) is the exact, route-specific intermediate that ensures fidelity to validated, patented synthetic pathways. - Enables smooth tech transfer: identical to the intermediate in established pramipexole routes, minimizing revalidation. - Certified reference standard (Pramipexole Impurity 6): essential for ANDA analytical method development, system suitability, and relative response factor determination. - Versatile scaffold: the protected 6-amino group permits selective derivatization at the 2-position for SAR libraries. Supplied with full characterization data; standard global B2B shipping applies.

Molecular Formula C15H13N3O2S
Molecular Weight 299.3 g/mol
CAS No. 104618-33-9
Cat. No. B010946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole
CAS104618-33-9
Molecular FormulaC15H13N3O2S
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N3C(=O)C4=CC=CC=C4C3=O)SC(=N2)N
InChIInChI=1S/C15H13N3O2S/c16-15-17-11-6-5-8(7-12(11)21-15)18-13(19)9-3-1-2-4-10(9)14(18)20/h1-4,8H,5-7H2,(H2,16,17)
InChIKeyJGSJAYTWMVKMPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole: Identity & Sourcing


2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole (CAS 104618-33-9) is a heterocyclic organic compound characterized by a 2-aminothiazole ring fused to a partially saturated cyclohexene ring, with a phthalimide protecting group at the 6-position [1]. Its molecular formula is C15H13N3O2S and it has a molecular weight of 299.35 g/mol . This compound is primarily recognized and utilized as a critical intermediate in the synthesis of pramipexole [2], a dopamine agonist used for the treatment of Parkinson's disease and restless legs syndrome. In a procurement context, it is most frequently sourced as a high-purity reference standard for analytical method development and quality control (QC), specifically identified as Pramipexole Impurity 6 [3].

Synthetic Intermediate Key protected intermediate in pramipexole synthesis pathway
Reference Standard Certified as Pramipexole Impurity 6 for analytical method development
Route Fidelity Phthalimide protection enables selective deprotection in patented route

Why 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole Cannot Be Substituted


Generic substitution is not feasible because 2-amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole's specific utility is defined by its precise molecular architecture. It is not merely a member of the 2-aminothiazole class; it is the exact, protected intermediate in a well-defined synthetic route to pramipexole [1]. The 6-position phthalimide group is essential as a protecting group, which is cleaved in a subsequent step to reveal the 2,6-diamino functionality of the final drug substance [2]. Any analog lacking this specific substitution pattern would follow a different reaction pathway and would not yield the target molecule. Furthermore, in its role as Pramipexole Impurity 6, its chromatographic properties (e.g., retention time, mass spectrum) are uniquely linked to its structure, making it an irreplaceable standard for validated analytical methods [3]. A generic alternative would not co-elute or ionize identically, thus failing to meet the requirements for accurate quantification and method validation required by regulatory bodies [4].

Protecting Group Specificity
Phthalimide at 6-position is required; analogs with different protecting groups may alter reaction pathway and fail to yield 2,6-diamino intermediate.
Analytical Standard Identity
As Impurity 6, unique retention time and mass spectrum cannot be matched by generic thiazoles, risking method validation failure.
Synthetic Route Lock-In
Patented route defines this intermediate; substitution may introduce unforeseen impurities and require re-validation of entire process.

Selection Criteria for 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole


Key Intermediate in Pramipexole Synthesis

The compound serves as the penultimate intermediate in a patented, multi-step synthesis of pramipexole [1]. Its value is derived from its structural role in a validated sequence where it is the direct precursor to the 2,6-diamino intermediate [2]. Unlike other potential intermediates or building blocks, its use is mandated by a specific chemical transformation: deprotection of the phthalimide group to reveal the key 6-amino moiety [3].

Synthetic Pathway Role
Source review
Defined intermediate in patented pramipexole synthesis; enables selective deprotection to 2,6-diamino intermediate
Supports exact synthetic route alignment
Qualitative route fidelity assessment; not interchangeable
Organic Synthesis Process Chemistry Pramipexole

Pramipexole Impurity 6 Reference Standard

In its capacity as Pramipexole Impurity 6, this compound is an essential reference standard for analytical methods [1]. Its use is not interchangeable with other impurities or similar compounds. Regulatory guidelines for ANDA submissions require the use of well-characterized reference standards for method validation and routine QC to ensure the accuracy, precision, and specificity of impurity quantification [2]. The compound is supplied with detailed characterization data to support these activities [3].

Impurity 6 Standard
Supporting evidence
Certified reference standard with COA and spectral data for method validation and system suitability
Ensures regulatory data integrity in QC
Required for ANDA impurity profiling
Analytical Chemistry Pharmaceutical Quality Control Method Validation

Predicted Physicochemical Properties

The compound exhibits predicted physicochemical properties that are informative for drug design. It has a calculated partition coefficient (ACD/LogP) of 2.54 and a topological polar surface area (TPSA) of 105 Ų . These values suggest moderate lipophilicity and a polar surface area that may be compatible with oral bioavailability [1]. While these are predictions and not experimental data, they provide a quantitative, albeit in silico, differentiation from other structural analogs.

Predicted Properties
Class-level inference
ACD/LogP: 2.54 (intermediate) vs ~1.3 (pramipexole); TPSA: 105 Ų vs 67.6 Ų
Predicted property profile differs from final drug substance
In silico differentiation; experimental verification needed
Medicinal Chemistry ADME Prediction Drug Design

Application Scenarios for 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole


Process Development & Scale-Up for Pramipexole API

In this scenario, a process chemistry team is scaling up the synthesis of pramipexole. The team requires a reliable, high-purity supply of 2-amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole to serve as the key intermediate for the final deprotection step [1]. The procurement decision is driven by the compound's structural identity and its role in a validated, patented synthetic pathway [2]. Sourcing this specific intermediate ensures fidelity to the route, reduces the risk of introducing new impurities, and facilitates a smoother technology transfer to manufacturing.

Analytical Method Development & Validation for Pramipexole

An analytical R&D laboratory is developing a stability-indicating HPLC method for a pramipexole formulation as part of an Abbreviated New Drug Application (ANDA). The compound is procured as Pramipexole Impurity 6 [3], a certified reference standard. It is essential for establishing system suitability, determining relative response factors, and validating method specificity and accuracy for quantifying this specific process-related impurity [4]. The procurement is non-negotiable; using a non-certified standard would compromise the method's validity and regulatory acceptance.

Early-Stage Exploration of Tetrahydrobenzothiazole Derivatives

A medicinal chemistry group is exploring structure-activity relationships (SAR) around the pramipexole scaffold. They may procure 2-amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole as a versatile intermediate for parallel synthesis. The compound's protected 6-amino group allows for selective modification at other positions, such as the 2-amino group, enabling the rapid generation of a small library of analogs [5]. The procurement is driven by its synthetic utility as a protected scaffold, not by the biological activity of the compound itself.

Application
Selection Property
Validation Focus
Process Development & Scale-Up for Pramipexole
Synthetic route fidelity
Deprotection efficiency and purity profile
Analytical Method Development & Validation
Certified reference standard
Retention time and mass spectrum specificity
SAR Exploration of Tetrahydrobenzothiazoles
Protected scaffold versatility
Selective modification at 2-position

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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